![molecular formula C16H17N5O B2776448 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide CAS No. 2034377-80-3](/img/structure/B2776448.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide, also known as TAK-915, is a novel and potent small molecule antagonist of the GABAA α5 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Microwave-Mediated Synthesis
The compound can be used in the microwave-mediated synthesis of 1,2,4-triazolo [1,5-a]pyridines from enaminonitriles . This method involves a tandem reaction with enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Medicinal Chemistry
The compound has significant applications in medicinal chemistry . Nitrogen-containing heterocyclic compounds like this one are found in numerous natural products exhibiting immense biological activities . They are often used in the synthesis of fused heterocyclic compounds, an actively pursued area of research .
Fatty Acid-Binding Proteins (FABPs) Inhibitors
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . This compound could potentially be used in the development of inhibitors for these proteins .
Energetic Materials
The compound could be used in the development of energetic materials due to its good thermal stability and comparable detonation properties .
Antiproliferative Activities
The compound has shown moderate antiproliferative activities against three cancer cells, with IC 50 values < 80 μM .
Enzyme Inhibitors
The compound could potentially be used as an enzyme inhibitor . Triazolothiadiazine derivatives have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .
Future Directions
- Jerab, D. A. (2024)The Role of Continuous Improvement in Organizational Performance: A Comprehensive Analysis. .
- Unlocking Your Metabolic Potential: A Comprehensive Guide to Science-Based Metabolic Analysis. .
- A Comprehensive Analysis of Material Revolution to Evolution in Lithium-ion Battery Technology. .
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methylbenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound can induce apoptosis within cells . This effect is particularly significant in cancer cells, making this compound a potential candidate for cancer treatment .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
3-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-4-2-6-14(8-12)15(22)17-7-3-5-13-9-18-16-19-11-20-21(16)10-13/h2,4,6,8-11H,3,5,7H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPXBVUFZLCEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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